43-Fold Lower Affinity of Avian PP at the Cloned Human Y4 Receptor Compared to Human PP
At the cloned human Y4 (hPP1) receptor stably expressed in CHO cells, avian pancreatic polypeptide inhibited [125I]pPYY binding with a Ki of 1.0 nM, representing a 43-fold reduction in affinity compared to human PP (Ki = 0.023 nM) [1]. This stands in stark contrast to rat, porcine, and bovine PP, which all inhibited binding with affinities comparable to human PP (Ki range approximately 0.02–0.06 nM) [1]. Avian PP was also 3.2-fold less potent than human PYY (Ki = 0.31 nM) at this receptor, but remained 12-fold more potent than human NPY (Ki = 12 nM), confirming that avian PP retains partial, though substantially diminished, recognition by the human Y4 receptor [1].
| Evidence Dimension | Binding affinity (Ki) at cloned human Y4 receptor |
|---|---|
| Target Compound Data | Avian PP Ki = 1.0 nM |
| Comparator Or Baseline | Human PP Ki = 0.023 nM; Human PYY Ki = 0.31 nM; Human NPY Ki = 12 nM; Rat, porcine, bovine PP Ki ≈ 0.02–0.06 nM |
| Quantified Difference | Avian PP is 43.5-fold weaker than human PP; 3.2-fold weaker than human PYY; but 12-fold stronger than human NPY. Mammalian PPs are approximately 17–43-fold more potent than avian PP at human Y4. |
| Conditions | CHO cells stably expressing cloned human Y4 receptor; competition binding assay using [125I]porcine PYY as radioligand |
Why This Matters
For any research or screening program using human Y4 receptor preparations, avian PP cannot substitute for human PP as a high-affinity reference agonist and will yield misleading potency estimates if used interchangeably.
- [1] Gehlert DR, Schober DA, Beavers L, Gadski R, Hoffman JA, Smiley DL, Chance RE, Lundell I, Larhammar D. Characterization of the peptide binding requirements for the cloned human pancreatic polypeptide-preferring receptor. Mol Pharmacol. 1996;50(1):112-118. PMID: 8700110. View Source
